molecular formula C17H17NO3 B121823 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone CAS No. 141992-56-5

10-Ethyl-1,4-dimethoxy-9(10H)-acridinone

Cat. No. B121823
M. Wt: 283.32 g/mol
InChI Key: ILZOWHJKKJCZKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Ethyl-1,4-dimethoxy-9(10H)-acridinone, also known as EMMA, is a synthetic compound that belongs to the family of acridinone derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. In

Mechanism Of Action

10-Ethyl-1,4-dimethoxy-9(10H)-acridinone exerts its pharmacological effects by binding to the active site of PKC and PLA2, thereby inhibiting their activity. This leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, and a reduction in cell proliferation and migration. The exact mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is still under investigation and requires further research.

Biochemical And Physiological Effects

10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can inhibit the activity of PKC and PLA2 in a dose-dependent manner. It has also been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to inhibit cell proliferation and migration. In vivo studies have demonstrated that 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone can reduce inflammation and edema in animal models of arthritis and asthma.

Advantages And Limitations For Lab Experiments

10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to its use. 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has low solubility in water, which can make it difficult to administer in vivo. It also has limited stability in solution, which can make it difficult to use in long-term experiments.

Future Directions

There are several future directions for research on 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. One area of interest is the development of more stable and soluble formulations of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone for use in in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone in various diseases, such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the mechanism of action of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone and its effects on cellular processes.

Synthesis Methods

The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone involves the reaction between 10-ethyl-9(10H)-acridone and paraformaldehyde in the presence of concentrated sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to yield 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone. The synthesis of 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has been extensively studied for its potential applications in scientific research. One of the key areas of interest is its ability to inhibit the activity of certain enzymes, such as protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes are involved in a wide range of cellular processes, including signal transduction, inflammation, and apoptosis. By inhibiting their activity, 10-Ethyl-1,4-dimethoxy-9(10H)-acridinone has the potential to modulate these processes and may have therapeutic applications in various diseases.

properties

CAS RN

141992-56-5

Product Name

10-Ethyl-1,4-dimethoxy-9(10H)-acridinone

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

10-ethyl-1,4-dimethoxyacridin-9-one

InChI

InChI=1S/C17H17NO3/c1-4-18-12-8-6-5-7-11(12)17(19)15-13(20-2)9-10-14(21-3)16(15)18/h5-10H,4H2,1-3H3

InChI Key

ILZOWHJKKJCZKS-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C3=C(C=CC(=C31)OC)OC

Other CAS RN

141992-56-5

synonyms

10-Ethyl-1,4-dimethyoxy-9(10H)-acridinone

Origin of Product

United States

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